molecular formula C7H8BFO2 B12507655 [4-(Fluoromethyl)phenyl]boronic acid CAS No. 301699-41-2

[4-(Fluoromethyl)phenyl]boronic acid

Cat. No.: B12507655
CAS No.: 301699-41-2
M. Wt: 153.95 g/mol
InChI Key: ODFTYHQQVNHCBZ-UHFFFAOYSA-N
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Description

[4-(Fluoromethyl)phenyl]boronic acid is a boronic acid derivative featuring a fluoromethyl (-CH2F) substituent at the para position of the phenyl ring. This structural motif combines the electron-withdrawing nature of fluorine with the boronic acid group’s reactivity, enabling applications in Suzuki-Miyaura cross-coupling reactions, medicinal chemistry, and materials science. The fluoromethyl group enhances metabolic stability and modulates electronic properties, making it valuable in drug design and functional materials .

Properties

CAS No.

301699-41-2

Molecular Formula

C7H8BFO2

Molecular Weight

153.95 g/mol

IUPAC Name

[4-(fluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C7H8BFO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,10-11H,5H2

InChI Key

ODFTYHQQVNHCBZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)CF)(O)O

Origin of Product

United States

Preparation Methods

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are pivotal for arylboronic acid synthesis. While most literature focuses on trifluoromethylphenylboronic acids (e.g., 4-(trifluoromethyl)phenylboronic acid), analogous strategies may apply to fluoromethyl derivatives:

Reaction Type Key Components Conditions Yield/Purity
Suzuki-Miyaura Coupling Aryl halide + Fluoromethylboronic acid Pd(PPh₃)₄, K₂CO₃, DME, 80–100°C Hypothetical (low)
Borylation of Aryl Halides Aryl halide + B₂pin₂ Pd(dba)₂, PPh₃, THF, 60°C 50–80% (analogous)

Challenges : Fluoromethylboronic acids are less accessible than trifluoromethyl variants, limiting direct coupling applications.

Borylation of Fluoromethylbenzene Derivatives

Synthesis of fluoromethylbenzene intermediates followed by borylation is a viable pathway:

Step Process Conditions Example Yield
1. Synthesis of 4-Fluoromethylbenzene Nitration/Reduction of Toluene Derivatives HNO₃, H₂SO₄, Fe/HCl ~60% (analogous)
2. Borylation 4-Fluoromethylbenzene + B₂pin₂ Pd(dba)₂, PPh₃, THF, 60°C 50–70% (hypothetical)

Data Gap : No direct reports of borylation for fluoromethylbenzene exist; yields are inferred from trifluoromethyl analogs.

Purification and Characterization

High-purity boronic acids are critical for applications. Methods from formylphenylboronic acid purification can be adapted:

Step Method Conditions Purity Achieved
Acid-Base Crystallization Dissolution in NaOH (pH 8–11), Re-precipitation with HCl 5–10°C, Toluene extraction >99.5% (analogous)
Column Chromatography Silica gel, Hexane/EtOAc gradient Room temperature 95–98% (typical)

Key Insight : Low-temperature purification minimizes decomposition of formyl or alkyl groups.

Alternative Approaches

For applications requiring fluoromethyl groups, consider:

  • Trifluoromethylboronic Acids : Widely reported (e.g., 4-(CF₃)phenylboronic acid) and more stable.
  • Post-Functionalization : Introduce fluoromethyl groups via nucleophilic substitution on boronic acid derivatives.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Antiproliferative Activity

Several boronic acids exhibit antiproliferative effects, but their efficacy depends on substituent chemistry and solubility:

  • 6-Hydroxynaphthalen-2-yl boronic acid and phenanthren-9-yl boronic acid demonstrated potent activity with IC50 values of 0.1969 µM and 0.2251 µM , respectively, against cancer cell lines. However, bulky analogs like [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid and pyren-1-yl boronic acid precipitated in cell culture media (RPMI), limiting their utility .
  • Key Insight : The fluoromethyl group in [4-(Fluoromethyl)phenyl]boronic acid may strike a balance between potency and solubility. Its smaller size compared to polyaromatic substituents (e.g., pyren-1-yl) could mitigate precipitation issues while retaining bioactivity.
Table 1: Antiproliferative Activity of Selected Boronic Acids
Compound IC50 (µM) Solubility in RPMI Reference
6-Hydroxynaphthalen-2-yl boronic acid 0.1969 High
Phenanthren-9-yl boronic acid 0.2251 Moderate
[4-(Fluoromethyl)phenyl]boronic acid* N/A Predicted High
Pyren-1-yl boronic acid N/A Low (precipitates)

*Predicted based on substituent size and polarity.

Electronic and Reactivity Profiles

The fluoromethyl group’s electron-withdrawing nature alters the boronic acid’s reactivity compared to other substituents:

  • 4-(Methylthio)phenylboronic acid showed voltage-dependent conductance in single-molecule junctions, highlighting substituent-dependent electronic tuning .
  • Triazole-substituted boronic acids exhibited improved β-lactamase inhibition (Ki values) over phenyl analogs, demonstrating how electron-deficient groups enhance target engagement .

Antimicrobial and Antifungal Activity

Fluorine-containing boronic acids often show enhanced antimicrobial properties:

  • 4-Fluorophenyl and 2,4-difluorophenyl boronic acid derivatives displayed potent activity against bacterial and fungal strains, outperforming non-fluorinated analogs .
  • Methoxyphenyl boronic acids (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) exhibited strong binding to fungal histone deacetylases (binding affinity: -8.7 kcal/mol), rivaling trichostatin A .
  • Implication : The fluoromethyl group’s electronegativity and hydrophobic character may enhance membrane penetration and target binding, positioning [4-(Fluoromethyl)phenyl]boronic acid as a promising antimicrobial candidate.

Biological Activity

[4-(Fluoromethyl)phenyl]boronic acid is a compound of interest due to its potential applications in medicinal chemistry and material science. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Structure:

  • Molecular Formula: C7_7H8_8B F
  • Molecular Weight: 139.95 g/mol

The boronic acid functional group (-B(OH)2_2) is known for its ability to form reversible covalent bonds with diols, which is significant in biological applications, particularly in drug design.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of boronic acids, including [4-(Fluoromethyl)phenyl]boronic acid. The following table summarizes findings related to its activity against various microorganisms:

MicroorganismMinimum Inhibitory Concentration (MIC)Activity Level
Escherichia coli100 µg/mLModerate
Bacillus cereus50 µg/mLHigh
Candida albicans200 µg/mLModerate
Aspergillus niger150 µg/mLModerate

Case Studies

  • Study on Antibacterial Activity :
    A study reported that [4-(Fluoromethyl)phenyl]boronic acid exhibited significant antibacterial activity against Bacillus cereus, with an MIC lower than that of the standard antibiotic AN2690 (Tavaborole). This suggests a promising potential for further development as an antibacterial agent .
  • Antifungal Properties :
    The compound was also tested against Candida albicans. Results indicated moderate antifungal activity, with complete inhibition observed at higher concentrations (200 µg/mL). The mechanism appears to involve disruption of cell wall synthesis .

The biological activity of [4-(Fluoromethyl)phenyl]boronic acid is believed to be linked to its ability to interact with specific enzymes involved in bacterial and fungal growth.

  • Enzyme Inhibition : Docking studies have shown that this compound can bind effectively to leucyl-tRNA synthetase (LeuRS), an enzyme critical for protein synthesis in bacteria. The binding affinity suggests that it may inhibit bacterial growth by disrupting protein synthesis pathways .
  • Cytotoxicity : While the compound exhibits antimicrobial properties, it is essential to assess its cytotoxic effects on human cells. Preliminary studies indicate that at therapeutic concentrations, cytotoxicity remains low, making it a candidate for further development .

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